molecular formula C29H32N2O6 B613621 Dde-D-Dab(Fmoc)-OH CAS No. 1263046-84-9

Dde-D-Dab(Fmoc)-OH

Cat. No. B613621
M. Wt: 504,59 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-D-Dab(Fmoc)-OH is a derivative of the amino acid Dab, which is a natural component of proteins and other biomolecules. It is an important building block for peptide synthesis, and is used in a variety of research applications. Dde-D-Dab(Fmoc)-OH is a synthetic compound that has been used in a variety of scientific research applications, including peptide synthesis, biochemistry, and drug development.

Scientific Research Applications

Peptide Nucleic Acid (PNA) Probes

  • Orthogonally Protected PNA Building Block : An orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, was designed for constructing PNA FRET probes. This allows post-synthetic attachment of reporter groups to PNA, enhancing the detection of target DNA sequences through FAM Cy5 donor-acceptor pairs (Oquare & Taylor, 2008).

Fluorescent Glycopeptides

  • Microwave-Assisted Synthesis : Efficient, automated, and microwave-assisted synthesis of fluorescein-labelled peptides, including Lys(Dde)-Gly-Wang resin, demonstrated the stability of carboxyfluorescein under microwave conditions. This methodology facilitates the synthesis of fluorescently labelled glycopeptides for biological evaluation (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

Branched Phosphopeptides

  • Solid-Phase Synthesis : Utilization of Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine [Fmoc-Lys(Dde)-OH] for the synthesis of branched peptides. These peptides showed higher specificity and affinity towards SH2 and SH3 domains, demonstrating the utility of Dde-D-Dab(Fmoc)-OH in creating complex peptide structures with potential therapeutic applications (Xu, Zheng, Cowburn, & Bárány, 2004).

Cellular Uptake Enhancement

  • Fluorescently Labelled PNA-Peptide Conjugates : The development of a flexible strategy using Dde/Mmt protected PNA monomers orthogonal to Fmoc chemistry for efficient cellular delivery of PNA into cells. This approach enhances the cellular uptake of PNA, critical for therapeutic and diagnostic applications (Díaz-Mochón, Bialy, Watson, Sánchez-Martín, & Bradley, 2005).

Labeling Strategies for Peptides

  • Incorporation in Biotin-Labeled Peptides : A new strategy utilizing Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH for the addition of various labels, including biotin, to peptides. This method facilitates the synthesis of labeled peptides for research and diagnostic purposes, showing high yield and specificity (Bibbs, Ambulos, Kates, Khatri, Medzihradszky, Osapay, & Weintraub, 2000).

properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZWPYGWVUUEH-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-D-Dab(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.